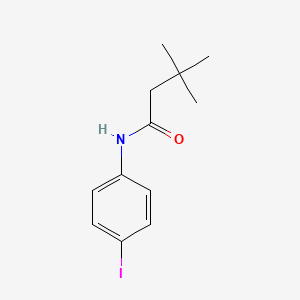

N-(4-iodophenyl)-3,3-dimethylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16INO |

|---|---|

Molecular Weight |

317.17 g/mol |

IUPAC Name |

N-(4-iodophenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H16INO/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) |

InChI Key |

IOCFXZODCAASBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of N 4 Iodophenyl 3,3 Dimethylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-(4-iodophenyl)-3,3-dimethylbutanamide in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecular architecture, including proton and carbon environments, connectivity, and spatial relationships, can be established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal information about the connectivity of neighboring nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, and the aliphatic protons of the 3,3-dimethylbutanamide moiety. The protons on the p-disubstituted benzene ring typically appear as a characteristic AA'BB' system of two doublets. The large tert-butyl group will produce a sharp singlet, and the methylene protons adjacent to it will also appear as a singlet. The amide proton is expected to be a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and other electronic effects. The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will have distinct shifts due to the effects of the iodine atom and the amide substituent.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Chemical Shifts (in CDCl₃) | |||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -C(CH₃)₃ | ~1.05 | Singlet (s) | N/A |

| -CH₂- | ~2.20 | Singlet (s) | N/A |

| Aromatic H (ortho to -NH) | ~7.45 | Doublet (d) | ~8.5 Hz |

| Aromatic H (ortho to -I) | ~7.65 | Doublet (d) | ~8.5 Hz |

| -NH- | ~7.80 | Broad Singlet (br s) | N/A |

| Predicted ¹³C NMR Chemical Shifts (in CDCl₃) | |

|---|---|

| Carbon Assignment | Predicted δ (ppm) |

| -C(CH₃)₃ | ~29.8 |

| -C(CH₃)₃ | ~32.5 |

| -CH₂- | ~50.0 |

| Aromatic C (ortho to -I) | ~122.0 |

| Aromatic C (ipso to -I) | ~87.0 |

| Aromatic C (ortho to -NH) | ~138.0 |

| Aromatic C (ipso to -NH) | ~138.5 |

| C=O | ~170.0 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key expected correlation would be between the aromatic protons on the phenyl ring that are adjacent to each other, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, it would show correlations between the aromatic proton signals and their attached aromatic carbon signals, and between the aliphatic proton signals and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations would include:

The tert-butyl protons (~1.05 ppm) to the quaternary carbon (~32.5 ppm) and the methylene carbon (~50.0 ppm).

The methylene protons (~2.20 ppm) to the carbonyl carbon (~170.0 ppm).

The amide proton (~7.80 ppm) to the aromatic carbons ortho to the nitrogen.

The aromatic protons to the neighboring carbons in the ring and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide insights into the molecule's conformation. For instance, a NOESY spectrum could show a correlation between the amide proton and the aromatic protons on the ortho positions, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and formula, and offering insights into its structure.

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecule. chemscene.com For this compound, the molecular formula is C₁₂H₁₆INO. HRMS would be used to verify this composition by comparing the experimentally measured mass to the calculated theoretical exact mass.

Calculated Molecular Mass

| Formula | Molecular Weight | Theoretical Exact (Monoisotopic) Mass |

|---|---|---|

| C₁₂H₁₆INO | 317.17 g/mol | 317.0277 Da |

An experimental HRMS measurement yielding a mass value extremely close to the theoretical exact mass would provide strong evidence for the proposed molecular formula.

In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides structural information that corroborates the proposed structure. For this compound, several key fragmentation pathways are expected.

One of the most common fragmentation pathways for amides is the cleavage of the amide (N-CO) bond. unl.ptnih.govrsc.org Another significant fragmentation would involve the cleavage of the carbon-iodine bond, which is relatively weak.

Predicted Major Fragmentation Pathways

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of a stable acylium ion.

Amide Bond Cleavage: Scission of the C-N bond can also lead to the formation of a 4-iodoaniline radical cation.

Loss of Tert-butyl Group: Fragmentation involving the loss of the bulky tert-butyl group is also a plausible pathway.

Loss of Iodine: Cleavage of the C-I bond would result in a phenyl-amide fragment. acs.orgresearchgate.net

Expected Major Fragments in Mass Spectrum

| Predicted m/z | Fragment Ion Structure | Proposed Fragmentation Pathway |

|---|---|---|

| 317 | [C₁₂H₁₆INO]⁺˙ | Molecular Ion (M⁺˙) |

| 219 | [C₆H₄INO]⁺˙ | Loss of pivaloyl group |

| 190 | [C₁₂H₁₆NO]⁺ | Loss of Iodine radical (I•) |

| 85 | [C₅H₉O]⁺ | Pivaloyl acylium ion (alpha-cleavage) |

| 57 | [C₄H₉]⁺ | Tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present. spectroscopyonline.comudel.edu The spectrum of this compound is expected to show characteristic absorption bands for the secondary amide, the aromatic ring, and the aliphatic C-H bonds.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| 2960-2850 | C-H Stretch (sp³) | Alkyl (t-butyl, -CH₂-) | Strong |

| ~1670 | C=O Stretch (Amide I band) | Secondary Amide | Strong, Sharp |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1540 | N-H Bend (Amide II band) | Secondary Amide | Medium-Strong |

| ~820 | C-H Out-of-plane bend | p-disubstituted Aromatic | Strong |

The presence of a strong absorption around 1670 cm⁻¹ (Amide I) and another strong band around 1540 cm⁻¹ (Amide II), coupled with a sharp N-H stretch near 3300 cm⁻¹, would be highly indicative of the secondary amide functional group. spcmc.ac.inlibretexts.org The strong band around 820 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-iodoaniline |

X-ray Crystallography for Definitive Solid-State Structural Analysis

No publicly available X-ray crystallographic data for this compound could be located. This information is essential for a definitive determination of its solid-state structure, including parameters such as:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Key Bond Lengths and Angles: These would provide precise measurements of the covalent bonds and angles within the molecule, confirming the connectivity and geometry of the atoms.

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and intermolecular interactions of this compound remains speculative.

Computational Chemistry in Support of Structural Elucidation

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting and understanding molecular properties. However, no specific computational studies for this compound were found in the searched literature. Such studies would typically involve the following:

Quantum Chemical Calculation of NMR Chemical Shifts from Three-Dimensional Structures

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for a given molecular structure. This process involves:

Geometry Optimization: A theoretical three-dimensional model of the molecule is computationally relaxed to its lowest energy conformation.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts, which can be compared with experimental NMR data to validate the proposed structure.

A data table comparing theoretically calculated and experimentally observed NMR chemical shifts would be a critical component of such an analysis.

Conformational Analysis and Geometry Optimization for Spectroscopic Correlation

A thorough computational analysis would also investigate the different possible conformations of this compound. This involves:

Potential Energy Surface Scan: The energy of the molecule is calculated as a function of the rotation around key single bonds (e.g., the amide bond and the bond connecting the phenyl ring to the nitrogen).

Identification of Stable Conformers: The results of the scan would identify the low-energy, stable conformations of the molecule.

Geometry Optimization of Conformers: Each stable conformer would be fully optimized to determine its precise geometry.

The calculated properties of these optimized conformers, such as their vibrational frequencies or NMR chemical shifts, could then be correlated with experimental spectroscopic data to provide a deeper understanding of the molecule's structure and dynamics in different environments.

Computational Chemistry and Theoretical Investigations of N 4 Iodophenyl 3,3 Dimethylbutanamide

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods would provide a detailed picture of the electron distribution and orbital energies, which are key to the molecule's structure, reactivity, and spectroscopic characteristics.

Electronic Density Distribution and Frontier Molecular Orbitals

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For N-(4-iodophenyl)-3,3-dimethylbutanamide, DFT calculations would map the electron density distribution, highlighting regions that are electron-rich or electron-poor. The HOMO would likely be localized on the electron-rich iodophenyl ring and the amide group, while the LUMO would also be distributed across the aromatic system. The calculated energies of these orbitals would provide quantitative insights into its electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, each predicted frequency can be correlated to specific atomic motions within the molecule, such as stretching, bending, and torsional vibrations. This allows for a detailed assignment of the peaks observed in experimental spectra.

Key vibrational modes for this molecule would include the N-H and C=O stretching of the amide group, C-N stretching, aromatic C-H and C=C stretching of the phenyl ring, and the characteristic vibrations of the tert-butyl group. The calculated frequencies and intensities would provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and study intermolecular interactions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch | ~1680 |

| Phenyl Ring | C=C Stretch | ~1600-1450 |

| Alkyl | C-H Stretch | ~2960 |

| Aryl-Iodide | C-I Stretch | ~600-500 |

Note: These are typical frequency ranges and precise values would be obtained from quantum chemical computations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For this compound, MD simulations would reveal the preferred three-dimensional arrangements (conformers) of the molecule in different environments, such as in a vacuum or in a solvent.

These simulations would track the rotational freedom around the single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. The results would identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules.

In Silico Prediction of Reactivity and Stability

Computational methods can predict various aspects of a molecule's reactivity and stability. By analyzing the electronic structure and molecular orbitals, regions susceptible to electrophilic or nucleophilic attack can be identified. Molecular Electrostatic Potential (MEP) maps, for instance, would visually represent the charge distribution, with red areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack).

Furthermore, computational models can estimate thermodynamic properties such as the heat of formation and bond dissociation energies, providing a quantitative measure of the molecule's stability.

Ligand-Protein Docking and Molecular Modeling of Analogues

While specific studies on this compound are not available, this section outlines the computational approach that would be used to investigate its potential as a ligand for biological macromolecules.

Computational Assessment of Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method would be instrumental in identifying potential biological targets for this compound and understanding the nature of its interactions at the molecular level.

A typical docking study would involve placing the molecule into the binding site of a protein and using a scoring function to estimate the binding affinity. The results would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex. This information is invaluable for structure-based drug design and for designing analogues with improved binding affinity and selectivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Analysis of Energetic Contributions in Ligand-Target Complexes

In the field of computational drug design and molecular modeling, understanding the energetic contributions within a ligand-target complex is crucial for predicting binding affinity and mechanism of action. This analysis dissects the total binding energy into its constituent parts, offering insights into the forces that drive the interaction between a ligand, such as this compound, and its biological target, typically a protein. While specific data for this compound is not available, a theoretical investigation would typically involve the following analyses.

Molecular docking and molecular dynamics (MD) simulations are primary tools used to predict the binding pose and stability of a ligand-protein complex. Following these simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy. These methods deconstruct the total binding energy into several key energetic terms.

A hypothetical breakdown of energetic contributions for a ligand-target complex is presented in the interactive table below to illustrate the concept.

| Energetic Contribution | Description |

| ΔGbind | The overall binding free energy, indicating the spontaneity of the binding process. A more negative value suggests a stronger and more stable interaction. |

| ΔEvdW | Van der Waals energy, which includes London dispersion forces and short-range repulsive forces. It is a major contributor to the binding of nonpolar molecules. |

| ΔEelec | Electrostatic energy, representing the interaction between the charge distributions of the ligand and the target. This includes hydrogen bonds and salt bridges. |

| ΔGpolar | The polar component of the solvation energy. It represents the energy required to desolvate the ligand and the binding site of the target to allow for their interaction. |

| ΔGnonpolar | The nonpolar component of the solvation energy, which is related to the hydrophobic effect. It is often estimated from the solvent-accessible surface area. |

For a molecule like this compound, a computational study would analyze how its distinct chemical features contribute to these energetic terms. The 4-iodophenyl group , for instance, could participate in halogen bonding, a specific type of non-covalent interaction that would be reflected in the electrostatic energy term. The amide linkage is capable of forming hydrogen bonds with amino acid residues in the target's binding pocket, significantly contributing to the electrostatic energy. The 3,3-dimethylbutyl group , being bulky and hydrophobic, would likely have favorable van der Waals interactions and contribute to the nonpolar solvation energy through the hydrophobic effect.

By analyzing these individual energetic contributions, researchers can understand the key drivers of binding for a particular compound. This knowledge is invaluable for lead optimization in drug discovery, as it allows for the rational design of new derivatives with improved binding affinity and selectivity. For example, if van der Waals interactions are found to be the primary driver of binding, medicinal chemists might focus on modifying the hydrophobic parts of the molecule to enhance these interactions. Conversely, if hydrogen bonding is critical, modifications would aim to preserve or enhance these specific interactions.

Exploration of Biological Activities and Molecular Target Identification in Vitro Focus

In Vitro Enzymatic Inhibition Studies

Exploration of Peptide Deformylase (PDF) Inhibition by Dimethylbutanamide Derivatives

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis and represents a selective target for novel antibacterial agents. nih.govnih.gov The development of PDF inhibitors has focused on compounds that can chelate the active site metal ion, typically featuring a "chelator + peptidomimetic" scaffold. nih.gov

While specific research on dimethylbutanamide derivatives as PDF inhibitors is not extensively detailed in the reviewed literature, related structures such as N-formyl hydroxylamines, hydroxamic acids, and peptide thiols have been identified as potent inhibitors. nih.govresearchgate.net One such derivative, VRC3375 [N-hydroxy-3-R-butyl-3-(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl)propionamide], is a potent inhibitor with a Ki of 0.24 nM against the Escherichia coli PDF enzyme. nih.gov The antibacterial activity of these inhibitors often correlates with their enzymatic inhibition, confirming that their mechanism of action is through the PDF molecular target. nih.govresearchgate.net

| Compound | Target Enzyme | Ki (nM) | Reference |

|---|---|---|---|

| VRC3375 | E. coli Ni2+-PDF | 0.24 | nih.gov |

| Peptide Thiol Derivative | B. subtilis PDF | 11 | researchgate.net |

Assessment of UDP-Galactopyranose Mutase (UGM) Inhibition by Iodophenyl Analogues

UDP-galactopyranose mutase (UGM) is a key enzyme in the biosynthesis of the bacterial cell wall component galactofuranose (Galf). nih.govkiesslinglab.com As this enzyme and its product are absent in humans, UGM is considered a valuable target for new antibacterial agents. nih.gov

The scientific literature describes several classes of UGM inhibitors, including 2-aminothiazole (B372263) and enamide structures. kiesslinglab.comrsc.org High-throughput screening has identified compounds with IC50 values in the low micromolar range for UGMs from Klebsiella pneumoniae and Mycobacterium tuberculosis. kiesslinglab.comkiesslinglab.com Kinetic assays revealed that active 2-aminothiazole compounds function as competitive inhibitors with respect to UDP-Galf. kiesslinglab.com While these scaffolds have been a primary focus, specific investigations into iodophenyl analogues as UGM inhibitors are not prominently featured in the available research.

| Compound Class | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Fluorescent Compound 1 | K. pneumoniae UGM | IC50 = 1.3 µM | kiesslinglab.com |

| 2-Aminothiazole Derivatives | K. pneumoniae UGM | IC50 values in the ~10-6 M range | kiesslinglab.com |

Evaluation of MEK Inhibition by Related Iodophenyl Amides

The ERK/MAP kinase cascade is a critical signaling pathway often dysregulated in cancer, making the MEK enzyme a key therapeutic target. acs.org Research into MEK inhibitors has led to the development of potent diphenylamine-based and carboxamide-based compounds, including those containing an iodophenyl moiety. acs.org

One notable example is XL518 (GDC-0973), an allosteric MEK inhibitor with a complex structure incorporating a 2-fluoro-4-iodophenylamino group. acs.org This compound demonstrates robust in vitro potency. In cell-based assays, related iodophenyl amides have been shown to effectively reduce the activation of ERK, a downstream target of MEK. nih.gov The inhibition of MEK signaling by these compounds can also induce other biological effects, such as increasing iodine uptake in certain cancer cell lines. nih.gov

| Compound | Description | In Vitro Activity | Reference |

|---|---|---|---|

| XL518 (GDC-0973) | 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[(2S)-piperidin-2-yl]azetidin-3-ol | Exhibits robust in vitro potency and efficacy in preclinical models | acs.org |

In Vitro Receptor Modulation Assays

Studies on Cannabinoid Receptor (CB1) Modulation by Iodophenyl Compounds

The cannabinoid CB1 receptor, a G protein-coupled receptor abundant in the central nervous system, is a significant drug target. nih.gov The development of ligands for this receptor has included iodophenyl compounds, which have been shown to act as potent agonists. nih.gov

A prominent example is R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone (R-AM2233), a potent CB1 agonist. nih.gov In vitro binding assays using rat forebrain membranes demonstrated that this compound has a high affinity for the CB1 receptor, with an inhibitory constant (Ki) in the low nanomolar range. nih.gov These studies confirmed that iodophenyl-containing structures can be effectively utilized to design high-affinity ligands for the CB1 receptor. nih.gov

| Compound | Assay System | CB1 Ki (nM) | Reference |

|---|---|---|---|

| R/S-AM2233 | Rat forebrain membranes | 2.8 | nih.gov |

Development of In Vitro Assays for Receptor Binding and Functional Response

Currently, there is no publicly available scientific literature detailing the development of specific in vitro assays for determining the receptor binding profile or functional response of N-(4-iodophenyl)-3,3-dimethylbutanamide. Research in this area would typically involve radioligand binding assays or fluorescence-based assays against a panel of known biological receptors to identify potential molecular targets. The development of such assays is a crucial first step in characterizing the pharmacological profile of a novel compound.

In Vitro Cell-Based Research for Biological Response Profiling

Comprehensive in vitro cell-based research is essential to profile the biological responses elicited by this compound. This includes assessing its effects on various cellular models to understand its potential therapeutic efficacy.

Assessment of Anti-inflammatory Properties in Cellular Models

No studies have been published to date that assess the anti-inflammatory properties of this compound in cellular models. Standard assays to determine such properties would include measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines or assessing the activity of key inflammatory enzymes like cyclooxygenase (COX).

Investigation of Antimicrobial Activities in Bacterial or Fungal Cell Lines

There is currently no available data from in vitro studies investigating the antimicrobial activities of this compound against bacterial or fungal cell lines. Such investigations would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of pathogenic microorganisms.

Research into Anticancer Properties in Established Cell Lines

Publicly accessible research detailing the investigation of anticancer properties of this compound in established cancer cell lines is not available at this time. Standard methodologies for such research include cytotoxicity assays (e.g., MTT, SRB) across a panel of human cancer cell lines to determine the compound's potency and selectivity.

Advanced In Vitro Target Identification and Validation Methodologies

To fully understand the mechanism of action of this compound, advanced in vitro target identification and validation methodologies are required.

Chemoproteomic Approaches (e.g., Electroaffinity Labeling) for Target Deconvolution

There are no published studies that have employed chemoproteomic approaches, such as electroaffinity labeling, for the target deconvolution of this compound. These advanced techniques are instrumental in identifying the specific protein targets of a small molecule within a complex biological system, thereby elucidating its mechanism of action.

Functional Genomic Screens (e.g., siRNA, CRISPR) for Target Validation in In Vitro Systems

The identification of a bioactive compound's molecular target is a critical step in drug discovery and development. For a compound such as this compound, functional genomic screens represent a powerful, unbiased approach to elucidate its mechanism of action and validate its cellular targets within in vitro systems. These technologies systematically perturb gene expression on a large scale to identify genes that modify a cell's response to the compound, thereby revealing the compound's target and associated pathways.

In a typical screening scenario to identify the target of this compound, a library of genetic perturbing agents (siRNA or CRISPR single-guide RNAs) would be introduced into a relevant cell line. nih.gov This library can be genome-wide or focused on specific gene families, such as kinases or metabolic enzymes. The cell population is then treated with a specific concentration of this compound, often a dose that elicits a measurable but not completely lethal phenotype (e.g., 50% inhibition of cell growth, or IC50).

The core principle of these screens is to identify genetic perturbations that lead to either resistance or sensitization to the compound's effects.

Resistance: If knocking out a particular gene allows cells to survive or proliferate in the presence of this compound, it strongly implies that the protein encoded by that gene is either the direct target of the compound or an essential component of the pathway through which the compound exerts its effect. nih.gov

Sensitization: Conversely, if knocking out a different gene makes the cells more susceptible to this compound, it may indicate that the gene product is part of a parallel survival pathway or is involved in metabolizing or exporting the compound.

CRISPR-based screens, in particular, have become a preferred method due to their high specificity and efficiency in achieving complete gene knockout. nih.gov A hypothetical CRISPR-Cas9 knockout screen for this compound could yield results identifying specific genes whose loss confers resistance. The abundance of the single-guide RNAs (sgRNAs) targeting these genes would be enriched in the surviving cell population after treatment, a change that can be quantified by next-generation sequencing.

Below is an illustrative data table representing potential results from a hypothetical CRISPR screen designed to identify targets of this compound in a cancer cell line.

| Gene Symbol | Description | Screen Result | Fold Enrichment (log2) | Statistical Significance (p-value) |

|---|---|---|---|---|

| TargetX | Putative Kinase | Resistance | 5.8 | 1.2e-8 |

| PathwayA | Scaffold Protein in TargetX Pathway | Resistance | 4.9 | 3.5e-7 |

| MetabolizerY | Cytochrome P450 Family Member | Sensitization | -3.5 | 9.1e-5 |

| TransporterZ | ABC Family Efflux Pump | Sensitization | -4.1 | 4.4e-6 |

This table is for illustrative purposes only and represents hypothetical data.

The validation of hits from such screens is a crucial subsequent step. This typically involves using multiple, distinct siRNA or sgRNA sequences against the candidate gene to confirm that the observed phenotype is a direct result of the gene's suppression and not an off-target effect.

Identification and Validation of In Vitro Biomarkers Associated with Compound Activity

Following the successful identification and validation of a molecular target for this compound, the next step is to identify and validate in vitro biomarkers of the compound's activity. Biomarkers are measurable indicators that correlate with a biological state or response to a therapeutic intervention. crownbio.com In early-stage drug discovery, in vitro biomarkers are essential for confirming target engagement and quantifying the downstream biological effects of the compound in a cellular context. crownbio.com

The discovery of biomarkers can be approached through various "-omics" technologies, including genomics, proteomics, and metabolomics. nih.gov If the functional genomic screen hypothetically identified "TargetX" as the molecular target of this compound, researchers would then investigate the molecular changes that occur in cells upon inhibition of TargetX by the compound.

A common workflow for biomarker discovery involves treating a panel of relevant cell lines with this compound and analyzing the resulting changes. crownbio.com For example:

Transcriptomics (RNA-seq): This technique can reveal changes in gene expression downstream of the target. If TargetX is a kinase that activates a specific transcription factor, its inhibition by the compound would lead to predictable changes in the expression of genes regulated by that factor.

Proteomics (Mass Spectrometry): This can identify changes in protein expression or post-translational modifications. A key biomarker for a kinase inhibitor, for instance, would be a decrease in the phosphorylation of its direct substrate.

Metabolomics: If the target is an enzyme involved in a metabolic pathway, this approach can measure changes in the levels of specific metabolites.

Once potential biomarkers are identified, they must be rigorously validated to ensure they are sensitive, specific, and reproducible. crownbio.com Validation involves confirming that the biomarker changes are dose-dependent with respect to the concentration of this compound and are not observed with inactive analogue compounds. Furthermore, the biomarker response should be directly linked to the inhibition of the intended target, which can be confirmed by observing a similar effect when the target is knocked down using siRNA or CRISPR.

An illustrative data table summarizing potential validated in vitro biomarkers for this compound, based on the hypothetical target "TargetX," is presented below.

| Biomarker | Biomarker Type | Assay Method | Change upon Treatment | Validation Status |

|---|---|---|---|---|

| p-SubstrateA (Ser25) | Phosphoprotein | Western Blot / ELISA | Decrease | Validated |

| GeneB mRNA | Transcript | qRT-PCR | Decrease | Validated |

| GeneC mRNA | Transcript | qRT-PCR | Increase | Validated |

| MetaboliteD | Metabolite | LC-MS | Accumulation | Under Investigation |

This table is for illustrative purposes only and represents hypothetical data.

These validated in vitro biomarkers serve as crucial tools for the continued development of this compound, enabling quantitative assessment of its potency and selectivity in various cell-based assays.

Potential Applications in Organic Synthesis and Chemical Sciences

N-(4-iodophenyl)-3,3-dimethylbutanamide as a Versatile Synthetic Building Block

The synthetic utility of This compound is primarily anchored in the reactivity of its aryl iodide moiety. This functional group serves as a highly effective handle for introducing a variety of substituents onto the aromatic ring through well-established chemical reactions.

Utility in Carbon-Heteroatom Bond Formation via the Iodide Moiety

The carbon-iodine bond in This compound is a key feature that allows for the construction of carbon-heteroatom bonds, which are fundamental linkages in a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials. The high reactivity of the iodide as a leaving group makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions.

Prominent examples of such transformations include:

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. By reacting This compound with a wide range of primary or secondary amines in the presence of a palladium or copper catalyst, novel N-aryl amide derivatives can be synthesized. This method is a powerful tool for creating complex amines that are prevalent in biologically active compounds.

Ullmann Condensation: A classic method for forming carbon-oxygen and carbon-nitrogen bonds, the Ullmann condensation can be employed to react This compound with alcohols, phenols, or amines. Typically requiring a copper catalyst and high temperatures, this reaction provides a pathway to diaryl ethers, N-aryl anilines, and other related structures.

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds with a variety of nucleophiles, including boronic acids, amines, and thiols. The versatility of this reaction makes it a valuable tool for introducing diverse functionalities onto the phenyl ring of This compound .

Applications as a Precursor in Diverse Organic Transformations

Beyond carbon-heteroatom bond formation, the aryl iodide group of This compound facilitates its use as a precursor in a multitude of other organic transformations. These reactions allow for the construction of new carbon-carbon bonds, further expanding its synthetic potential.

Key transformations include:

Suzuki Coupling: In this palladium-catalyzed reaction, the iodine atom can be readily displaced by a variety of organoboron compounds, such as boronic acids or esters. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl structures.

Sonogashira Coupling: This reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. By coupling This compound with various alkynes in the presence of palladium and copper catalysts, a diverse range of substituted alkynylarenes can be accessed.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new, substituted alkene. This transformation is highly valuable for the construction of complex olefinic structures.

Derivatives of this compound as Probes for Chemical Biology

The ability to functionalize This compound through the reactions described above makes it an attractive scaffold for the development of chemical probes. By introducing reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, derivatives of this compound can be designed to study biological systems. For instance, a fluorescently tagged derivative could be used to visualize the localization of a target protein within a cell, while a biotinylated version could be employed for affinity purification of binding partners.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-iodophenyl)-3,3-dimethylbutanamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis of structurally analogous 3,3-dimethylbutanamide derivatives (e.g., N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide) typically involves multi-step reactions, including amidation and halogenation steps. Key parameters to optimize include:

- Temperature : Maintaining 50–70°C during coupling reactions to minimize side products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amide bond formation.

Analytical techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy are critical for monitoring progress .

Q. How can researchers characterize the physicochemical properties of this compound to predict bioavailability?

- Methodological Answer : Key properties include:

- LogP : Calculated or experimentally determined (e.g., octanol-water partition coefficient) to assess lipophilicity. A high LogP (>3.6) suggests strong membrane permeability but potential solubility challenges .

- Polar Surface Area (PSA) : Values <60 Ų indicate favorable blood-brain barrier penetration.

- Solubility : Tested in DMSO (for in vitro assays) or simulated biological fluids (e.g., PBS at pH 7.4).

Computational tools like Molinspiration or ACD/Labs can validate experimental data .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., iodophenyl resonance at δ 7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound, and what experimental frameworks are recommended?

- Methodological Answer :

- Target Hypothesis : Structural analogs (e.g., voltage-gated potassium channel modulators) suggest targets in neurological or oncological pathways. Use cheminformatics tools (SwissTargetPrediction) to generate hypotheses .

- In Vitro Assays :

- Binding Assays : Radioligand displacement studies (e.g., ³H-labeled ligands for receptor screening).

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases or kinases).

- CRISPR-Cas9 Screens : To identify gene knockouts that alter compound efficacy .

Q. What strategies are effective for resolving contradictory data in the compound’s mechanism of action across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Validate findings using independent methods (e.g., SPR for binding affinity vs. cellular thermal shift assays).

- Model Selection : Compare results in primary cells vs. immortalized lines to rule out cell-specific artifacts.

- Dose-Response Analysis : Ensure activity is concentration-dependent and within the compound’s solubility limits .

Q. How can in silico modeling guide the optimization of this compound for enhanced target specificity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on halogen bonding between the iodine substituent and hydrophobic pockets .

- QSAR Modeling : Train models on analogs with known activity to prioritize substituent modifications (e.g., replacing dimethyl groups with cyclopropane for steric tuning).

- ADMET Prediction : Tools like ADMETlab 2.0 can forecast metabolic stability and toxicity risks .

Q. What experimental designs are recommended to investigate the compound’s potential off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-Wide Profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended protein interactors.

- Transcriptomics : RNA-seq analysis post-treatment to detect pathway-level perturbations.

- Phenotypic Screening : Zebrafish or organoid models to assess developmental or functional toxicity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer :

- Parameter Calibration : Re-evaluate force fields or scoring functions in docking studies if binding affinities diverge from experimental data.

- Synthetic Controls : Test structurally simplified analogs to isolate variables (e.g., iodine’s role vs. dimethylbutanamide backbone).

- Batch Reproducibility : Ensure consistent synthesis protocols to rule out impurity-driven effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.